5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid
Overview
Description
5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a valeric acid backboneThe trimethoxyphenyl group is known for its versatility and bioactivity, making compounds containing this moiety valuable in scientific research .
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been reported to exhibit diverse bioactivity effects, demonstrating remarkable multi-activity or specific targeting . For instance, TMP-bearing compounds have shown notable anti-cancer effects by effectively inhibiting their targets .
Biochemical Pathways
Tmp-bearing compounds have been associated with various biological activities, indicating their potential to affect multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects by effectively inhibiting their targets . They have also shown promising anti-fungal and anti-bacterial properties .
Action Environment
The success of tmp-bearing compounds in various applications suggests that they may exhibit stability and efficacy under a range of environmental conditions .
Biochemical Analysis
Biochemical Properties
The 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, as part of the TMP group, has been found to interact with various enzymes and proteins . It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The cellular effects of this compound are diverse. It has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to inhibit tubulin polymerization, a critical process in cell division . It also inhibits several enzymes, including Hsp90, TrxR, HLSD1, ALK2, and P-gp .
Temporal Effects in Laboratory Settings
Compounds containing the TMP group have been associated with long-term effects such as anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative of the trimethoxyphenyl group with a halogenated valeric acid precursor under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic ring.
Scientific Research Applications
5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s bioactive trimethoxyphenyl group makes it a candidate for studying biological pathways and interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness: 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is unique due to its specific structure, which combines the bioactive trimethoxyphenyl group with a valeric acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-18-11-8-7-9(13(19-2)14(11)20-3)10(15)5-4-6-12(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZAPSUEQMAVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CCCC(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598251 | |
Record name | 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16093-16-6 | |
Record name | 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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